![molecular formula C18H17N3O5S B4629384 N-[4-(aminosulfonyl)phenyl]-8-ethoxy-2-imino-2H-chromene-3-carboxamide](/img/structure/B4629384.png)

N-[4-(aminosulfonyl)phenyl]-8-ethoxy-2-imino-2H-chromene-3-carboxamide

Descripción general

Descripción

Synthesis Analysis

The synthesis of chromene derivatives, including those similar to the compound , often involves multicomponent reactions that allow for the efficient assembly of complex structures from simpler precursors. For example, a study detailed the synthesis of ethyl 2-amino-5,10-dihydro-5,10-dioxo-4-phenyl-4H benzo[g]chromene-3-carboxylates using a catalyst supported on hollow magnetic mesoporous nanoparticles, showcasing a novel approach to chromene synthesis under reflux conditions in ethanol (Safaei-Ghomi et al., 2017). This demonstrates the innovative methods being employed to synthesize chromene derivatives with enhanced efficiency and environmental friendliness.

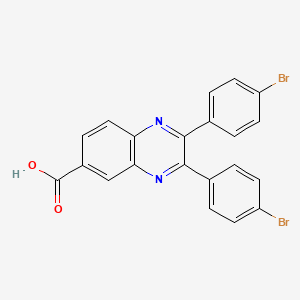

Molecular Structure Analysis

The structural analysis of chromene derivatives, including N-[4-(aminosulfonyl)phenyl]-8-ethoxy-2-imino-2H-chromene-3-carboxamide, involves determining their molecular configuration and conformation. Studies such as the crystal structure analysis of related chromene compounds provide insights into their molecular geometry, confirming features like planarity and the anti-conformation about the C-N bond, which are crucial for understanding their chemical behavior and reactivity (Reis et al., 2013).

Chemical Reactions and Properties

Chromene derivatives participate in a variety of chemical reactions, leveraging their unique structural features for further functionalization and application development. For instance, the functionalization of chromenes to yield novel heterocyclic compounds with potential pharmacological activities has been documented, illustrating the versatility of chromenes as synthetic intermediates (Azab & Latif, 2012).

Aplicaciones Científicas De Investigación

Antibacterial Activity

Research on aryl sulfonamides bearing thiophene and chromene moieties, such as N-[4-(aminosulfonyl)phenyl]-8-ethoxy-2-imino-2H-chromene-3-carboxamide, has shown promising antibacterial properties. These compounds are vital in medicinal and industrial chemistry due to their pharmacological activities against pathogenic microbes. The review confirms the importance of aryl sulfonamides containing thiophene or chromene moieties as potential antibacterial agents, which can lead to the synthesis and development of potential derivatives for better pharmacological applications (Rathore et al., 2021).

Environmental Applications

The removal of sulfamethoxazole, a persistent organic pollutant with similar N-amine and carboxyl groups to N-[4-(aminosulfonyl)phenyl]-8-ethoxy-2-imino-2H-chromene-3-carboxamide, from aqueous solutions has been extensively studied. Techniques like adsorption, Fenton/photo-Fenton processes, electrochemical oxidation, and photocatalytic degradation have been employed. The review highlights the importance of developing sustainable technology for removing such contaminants to support economic industrialization and environmental protection (Prasannamedha & Kumar, 2020).

Antitumour Properties

Sulfonamides, including derivatives of N-[4-(aminosulfonyl)phenyl]-8-ethoxy-2-imino-2H-chromene-3-carboxamide, have been acknowledged for their antitumour properties. This review addresses the medicinal chemistry aspects of sulfonamides, emphasizing their discovery, structure-activity relationship, and the mechanism of action. The sulfonamide group's orientation towards other functional groups in bioactive substances with antibacterial activities demonstrates a clear structure-activity relationship of sulfonamides, underscoring their importance in the planning and development of drugs with potential antitumour properties (Azevedo-Barbosa et al., 2020).

Sulfonamide Inhibitors in Medicinal Chemistry

Sulfonamide inhibitors have been a focal point of research due to their diverse pharmacological applications, including their role as diuretics, carbonic anhydrase inhibitors, and antiepileptics. The review covers scientific and patent literature on various classes of sulfonamide inhibitors investigated between 2013 and the present, highlighting their significant biological findings and the ongoing relevance of primary sulfonamides in medicinal chemistry for conditions such as cancer, glaucoma, inflammation, and more (Gulcin & Taslimi, 2018).

Propiedades

IUPAC Name |

8-ethoxy-2-imino-N-(4-sulfamoylphenyl)chromene-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N3O5S/c1-2-25-15-5-3-4-11-10-14(17(19)26-16(11)15)18(22)21-12-6-8-13(9-7-12)27(20,23)24/h3-10,19H,2H2,1H3,(H,21,22)(H2,20,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBWUNNUQNZZJKG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC2=C1OC(=N)C(=C2)C(=O)NC3=CC=C(C=C3)S(=O)(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N3O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-ethoxy-2-imino-N-(4-sulfamoylphenyl)-2H-chromene-3-carboxamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[(5-methyl-2-furyl)methylene]-1-(3-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4629303.png)

![4-({[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetyl]amino}methyl)cyclohexanecarboxylic acid](/img/structure/B4629307.png)

![10,11,12,13-tetrahydro[1]benzothieno[3,2-e]bis[1,2,4]triazolo[4,3-a:4',3'-c]pyrimidine-3,7-dithiol](/img/structure/B4629309.png)

![N-[4-(aminosulfonyl)phenyl]-1-(4-methoxyphenyl)cyclopentanecarboxamide](/img/structure/B4629324.png)

![2,6-dimethyl-4-[(2,4,5-trichlorophenyl)sulfonyl]morpholine](/img/structure/B4629339.png)

![N-[2-chloro-5-(trifluoromethyl)phenyl]-5-(3-pyridinyl)-3-isoxazolecarboxamide](/img/structure/B4629357.png)

![2-[4-(1,3-benzothiazol-2-yl)-1-piperazinyl]-N-(2-fluorophenyl)acetamide](/img/structure/B4629358.png)

![2-methyl-3-nitro-6-(4-nitro-1H-pyrazol-3-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B4629359.png)

![1-[3-(2-fluorophenyl)acryloyl]-2-methylindoline](/img/structure/B4629368.png)

![1-(2-ethoxyphenyl)-4-[(2-methoxyphenyl)acetyl]piperazine](/img/structure/B4629372.png)

![N-(5-chloro-2-methoxyphenyl)-N'-[4-(4-morpholinylmethyl)phenyl]urea](/img/structure/B4629379.png)